molecular formula C11H11F3O3 B1369852 Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate CAS No. 442125-30-6

Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate

Cat. No. B1369852
M. Wt: 248.2 g/mol
InChI Key: JOWZWSDDZGUKFO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate is approximately 248.2 g/mol. The exact structure can be determined using various spectroscopic techniques, but such data is not available in the current resources.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate are not detailed in the available resources, esters like this compound generally undergo reactions such as hydrolysis, aminolysis, and trans-esterification .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : Trifluoromethylpyridines (TFMP) and its derivatives, which may include Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate, are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. FDA-Approved Drugs

  • Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years .
  • Results : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

3. Synthesis of Fluorodifen

  • Application : 2-Nitro-4-(trifluoromethyl)phenol is the major product of solution phase photodecomposition of fluorodifen .
  • Results : 2-Nitro-4-(trifluoromethyl)phenol has been used in the synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester .

4. Ubrogepant for Migraine Treatment

  • Application : Ubrogepant is a medicament used for acute migraine with or without visual disturbances .
  • Results : Ubrogepant has been found to be effective in treating acute migraines .

5. Synthesis of Fluazifop

  • Application : 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop .

properties

IUPAC Name

ethyl 2-[4-(trifluoromethyl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-2-16-10(15)7-17-9-5-3-8(4-6-9)11(12,13)14/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWZWSDDZGUKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592751
Record name Ethyl [4-(trifluoromethyl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate

CAS RN

442125-30-6
Record name Ethyl [4-(trifluoromethyl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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